Cas no 1346817-49-9 (1-(6-Fluoroquinolin-8-yl)ethanone)

1-(6-Fluoroquinolin-8-yl)ethanone 化学的及び物理的性質

名前と識別子

-

- 1-(6-Fluoroquinolin-8-yl)ethanone

- DTXSID10737310

- SB67938

- F76828

- 1-(6-Fluoro-quinolin-8-yl)-ethanone

- LUARUWIBWQTXMZ-UHFFFAOYSA-N

- SCHEMBL2588788

- 1346817-49-9

- 1-(6-Fluoroquinolin-8-yl)ethan-1-one

-

- インチ: InChI=1S/C11H8FNO/c1-7(14)10-6-9(12)5-8-3-2-4-13-11(8)10/h2-6H,1H3

- InChIKey: LUARUWIBWQTXMZ-UHFFFAOYSA-N

- SMILES: CC(=O)C1=C2C(=CC(=C1)F)C=CC=N2

計算された属性

- 精确分子量: 189.058992041g/mol

- 同位素质量: 189.058992041g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 14

- 回転可能化学結合数: 1

- 複雑さ: 231

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30Ų

- XLogP3: 2

1-(6-Fluoroquinolin-8-yl)ethanone Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR01EEGE-100mg |

1-(6-Fluoroquinolin-8-yl)ethanone |

1346817-49-9 | 95% | 100mg |

$96.00 | 2025-02-13 | |

| Chemenu | CM145148-1g |

1-(6-fluoroquinolin-8-yl)ethan-1-one |

1346817-49-9 | 95% | 1g |

$489 | 2021-08-05 | |

| Chemenu | CM145148-1g |

1-(6-fluoroquinolin-8-yl)ethan-1-one |

1346817-49-9 | 95% | 1g |

$422 | 2023-02-18 | |

| 1PlusChem | 1P01EE82-100mg |

1-(6-Fluoroquinolin-8-yl)ethanone |

1346817-49-9 | 95% | 100mg |

$95.00 | 2023-12-22 | |

| Aaron | AR01EEGE-250mg |

1-(6-Fluoroquinolin-8-yl)ethanone |

1346817-49-9 | 95% | 250mg |

$163.00 | 2025-02-13 | |

| Alichem | A189007948-1g |

1-(6-Fluoroquinolin-8-yl)ethanone |

1346817-49-9 | 95% | 1g |

455.76 USD | 2021-06-01 | |

| 1PlusChem | 1P01EE82-250mg |

1-(6-Fluoroquinolin-8-yl)ethanone |

1346817-49-9 | 95% | 250mg |

$160.00 | 2023-12-22 | |

| 1PlusChem | 1P01EE82-1g |

1-(6-Fluoroquinolin-8-yl)ethanone |

1346817-49-9 | 95% | 1g |

$445.00 | 2023-12-22 |

1-(6-Fluoroquinolin-8-yl)ethanone 関連文献

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

1-(6-Fluoroquinolin-8-yl)ethanoneに関する追加情報

1-(6-Fluoroquinolin-8-yl)ethanone: An Overview of CAS No. 1346817-49-9

1-(6-Fluoroquinolin-8-yl)ethanone, with the CAS number 1346817-49-9, is a synthetic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinolones, which are known for their broad-spectrum antibacterial properties and have been extensively studied for their therapeutic potential.

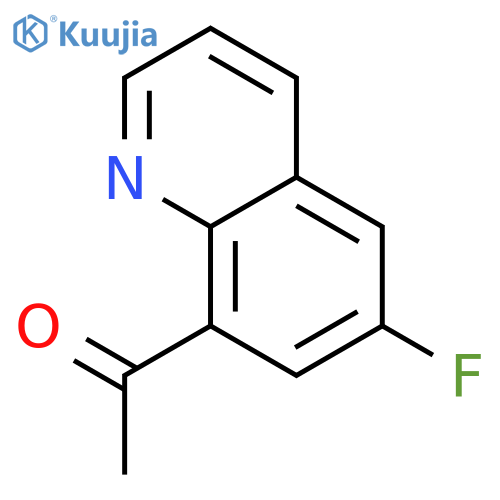

The chemical structure of 1-(6-Fluoroquinolin-8-yl)ethanone is characterized by a quinoline ring with a fluorine substituent at the 6-position and an acetyl group at the 8-position. This unique structural arrangement confers the compound with distinct physicochemical properties, making it an interesting candidate for various biological studies. The presence of the fluorine atom enhances the lipophilicity of the molecule, which can improve its cellular permeability and bioavailability.

Recent research has focused on the pharmacological activities of 1-(6-Fluoroquinolin-8-yl)ethanone. Studies have shown that this compound exhibits potent antimicrobial activity against a wide range of bacteria, including both Gram-positive and Gram-negative strains. Additionally, it has demonstrated efficacy in inhibiting bacterial DNA gyrase, a key enzyme involved in DNA replication and repair. This mechanism of action makes it a promising lead compound for the development of new antibacterial agents.

In addition to its antibacterial properties, 1-(6-Fluoroquinolin-8-yl)ethanone has also been investigated for its potential as an anticancer agent. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential use in cancer therapy. The exact mechanism by which it exerts its anticancer effects is still under investigation, but preliminary findings suggest that it may target multiple signaling pathways involved in cell proliferation and survival.

The synthesis of 1-(6-Fluoroquinolin-8-yl)ethanone has been optimized using various methodologies, including microwave-assisted synthesis and transition-metal-catalyzed reactions. These advancements have improved the yield and purity of the compound, making it more accessible for further research and development. The ability to synthesize this compound efficiently is crucial for its potential commercialization as a pharmaceutical agent.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-(6-Fluoroquinolin-8-yl)ethanone in humans. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.

In conclusion, 1-(6-Fluoroquinolin-8-yl)ethanone (CAS No. 1346817-49-9) is a multifaceted compound with significant potential in both antibacterial and anticancer applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a crucial role in addressing unmet medical needs.

1346817-49-9 (1-(6-Fluoroquinolin-8-yl)ethanone) Related Products

- 108338-20-1(2-(trifluoromethyl)pyridine-4-carbaldehyde)

- 1339931-57-5(2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide)

- 401567-50-8(1,2-Benzisoxazol-5-ol,3-chloro-)

- 2122-68-1(Propyl 2-(1H-indol-3-yl)acetate)

- 2097984-31-9(4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid)

- 1247449-62-2(1-(Pyridine-3-carbonyl)piperidin-3-amine)

- 39012-20-9(Picroside II)

- 2034563-32-9(N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}furan-2-carboxamide)

- 1805698-24-1(3-Ethyl-4-hydroxyphenylhydrazine)

- 2639448-76-1(2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid)